molecular formula C8H15NO2 B2599909 1-(Oxetan-3-yl)piperidin-4-ol CAS No. 1226899-10-0

1-(Oxetan-3-yl)piperidin-4-ol

Cat. No. B2599909
M. Wt: 157.213
InChI Key: QTHGEAIEMWKZMM-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

Sodium triacetoxyborohydride (3.18 g, 15.00 mmol) and acetic acid (0.859 mL, 15.00 mmol) were added to a solution of piperidin-4-ol (1.011 g, 10 mmol) and oxetan-3-one (0.721 g, 10.00 mmol) in DCE (35 mL) and the reaction mixture was stirred at room temperature overnight. Celite was added to the sticky reaction mixture and the reaction mixture was filtered, the filtrate was concentrated in vacuo to give brown oil. The solid was purified by flash chromatography on silica gel using an automated ISCO system (120 g column, eluting with 0-8% 2 N ammonia in methanol/dichloromethane). 1-(oxetan-3-yl)piperidin-4-ol (0.80 g) was obtained as a white solid.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
0.859 mL
Type
reactant
Reaction Step One
Quantity
1.011 g
Type
reactant
Reaction Step One
Quantity
0.721 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C.[NH:19]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]1.[O:26]1[CH2:29][C:28](=O)[CH2:27]1>ClCCCl>[O:26]1[CH2:29][CH:28]([N:19]2[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]2)[CH2:27]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.859 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.011 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
0.721 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Celite was added to the sticky reaction mixture
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give brown oil
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography on silica gel using
WASH
Type
WASH
Details
an automated ISCO system (120 g column, eluting with 0-8% 2 N ammonia in methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CC(C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.